molecular formula C15H17N5S B13363707 3-(1-Methyl-4-piperidinyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(1-Methyl-4-piperidinyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13363707
M. Wt: 299.4 g/mol
InChI Key: CNDMSZTZLMPPGI-UHFFFAOYSA-N
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Description

3-(1-Methyl-4-piperidinyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazole ring, and a piperidine moiety. The presence of these rings imparts unique chemical and biological properties to the compound, making it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-4-piperidinyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-amino-5-mercapto-3-phenyl-1,2,4-triazole with 1-methyl-4-piperidone in the presence of a suitable dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-4-piperidinyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-Methyl-4-piperidinyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Methyl-4-piperidinyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Methyl-4-piperidinyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the combination of the triazole and thiadiazole rings with a piperidine moiety, which imparts distinct chemical and biological properties. This structural uniqueness enhances its potential as a versatile compound for various scientific applications.

Properties

Molecular Formula

C15H17N5S

Molecular Weight

299.4 g/mol

IUPAC Name

3-(1-methylpiperidin-4-yl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H17N5S/c1-19-9-7-11(8-10-19)13-16-17-15-20(13)18-14(21-15)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3

InChI Key

CNDMSZTZLMPPGI-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C2=NN=C3N2N=C(S3)C4=CC=CC=C4

Origin of Product

United States

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